molecular formula C10H17NO2 B13210552 Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate

Cat. No.: B13210552
M. Wt: 183.25 g/mol
InChI Key: OFARDRBSTJBULS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with an amino-acetate moiety. This structure combines the rigidity of the bicyclic system with the functional versatility of the ester and amine groups, making it a promising candidate for medicinal chemistry and material science applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)acetate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9(11)8-5-6-2-3-7(8)4-6/h6-9H,2-5,11H2,1H3

InChI Key

OFARDRBSTJBULS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CC2CCC1C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate typically involves the reaction of bicyclo[2.2.1]heptan-2-one with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, ensuring consistency and quality of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate is a bicyclic compound with an amino group and an ester functional group, having a molecular weight of approximately 183.25 g/mol. Its unique structure makes it interesting in organic chemistry and medicinal research. Studies suggest it may have significant biological activity due to its interactions with biomolecules, potentially modulating enzyme activities or receptor functions, making it a candidate for drug development and therapeutic applications.

Scientific Research Applications

This compound and its hydrochloride form are utilized across various scientific fields:

  • Modulating Enzyme Activities: Studies have demonstrated its potential in modulating enzyme activities and influencing biochemical pathways due to its bicyclic structure, which allows it to fit into enzyme active sites or receptor binding pockets, potentially leading to the inhibition or modulation of their activities.
  • Muscarinic Acetylcholine Receptor Modulation: this compound hydrochloride exhibits biological activities, particularly as a modulator of muscarinic acetylcholine receptors. It has been studied for potential applications in treating conditions mediated by these receptors, such as respiratory diseases. Its ability to inhibit acetylcholine binding suggests it may serve as an anticholinergic agent, impacting neurotransmission in the parasympathetic nervous system. The compound's affinity for specific receptor subtypes can inform its efficacy and safety profile in clinical settings.
  • Building Block in Organic Synthesis: It is utilized as a building block in organic synthesis. Its structural uniqueness stems from the bicyclic framework that imparts rigidity and stability, making it an attractive candidate for further chemical modifications and applications in drug design.
  • Interaction with Molecular Targets: The mechanism of action for this compound hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes within biological systems. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity.

Structural Features and Similar Compounds

This compound is unique due to its specific combination of an amino group and an ester functional group within a bicyclic framework, enhancing its potential for diverse chemical reactivity and biological activity compared to other similar compounds.

Structural Comparison of Related Compounds :

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(2-amino-bicyclo[2.2.1]heptan-2-yl)propanoic acidContains a propanoic acid moietyDifferent functional group affects solubility.
Bicyclo[2.2.1]heptan-3-oneLacks amino group; contains a ketoneNo amino functionality limits biological activity.
3-Aminobicyclo[3.3.1]nonaneSimilar bicyclic structure but different ring sizeOffers different reactivity profile due to ring strain.
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acidLacks the methyl ester groupMore polar, potentially different receptor activity.
Bicyclo[3.3.1]nonane derivativesLarger bicyclic structureDifferent biological activity profiles.
3-Amino-bicyclo[3.3.0]octane derivativesVariations in ring sizeAltered pharmacokinetics due to structural changes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide (CAS: 1344270-24-1)

  • Structure : Replaces the methyl ester with a methylamide group and retains the bicyclic core.
  • Synthesis: Prepared via coupling of bicyclo[2.2.1]heptan-2-amine with methylamino-acetic acid derivatives under standard amide-bond-forming conditions .
  • Applications: Not explicitly reported, but similar amide derivatives are explored as CXCR2 antagonists in oncology .

(1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl Acetate (Bornyl Acetate, CAS: 20347-65-3)

  • Structure : Features a 1,7,7-trimethyl-substituted bicyclo[2.2.1]heptane core with an acetate ester.
  • Physicochemical Properties :
    • Molecular Formula: C12H20O2
    • Molecular Weight: 196.29 g/mol
    • Boiling Point: ~225–227°C .
  • Applications: Widely used in fragrances and as a flavoring agent due to its camphor-like odor. Unlike the amino-acetate derivative, bornyl acetate lacks nitrogen-based functional groups, limiting its pharmacological utility .

2-(Substituted Phenoxy)-N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

  • Structure: Combines a phenoxy-acetamide group with a trimethylnorbornane scaffold.
  • Synthesis: Derived from chloroacetylation of amines followed by coupling with substituted phenols .
  • Biological Activity : Exhibits anti-inflammatory, analgesic, and antipyretic activities in preclinical models, highlighting the impact of aromatic substituents on bioactivity .

Key Observations :

  • The amino-ester group in methyl 2-amino-2-{bicyclo[...]acetate may enhance interactions with enzymatic active sites compared to non-nitrogenated analogues like bornyl acetate.
  • Substitution patterns (e.g., phenoxy vs. benzylpiperidine in ) critically influence antiviral potency .

Physicochemical Comparison

Property Methyl 2-amino-2-{bicyclo[...]acetate Bornyl Acetate N-{Bicyclo[...]}-2-(methylamino)acetamide
Molecular Formula C10H17NO2 C12H20O2 C10H18N2O
Molecular Weight (g/mol) ~183.25 196.29 182.26
Water Solubility Moderate (amine/ester) Low (hydrophobic ester) Low (amide)
LogP (Predicted) ~1.2 ~3.5 ~1.8

Insights :

  • The amino group in methyl 2-amino-2-{bicyclo[...]acetate improves aqueous solubility relative to bornyl acetate, favoring pharmacokinetic properties.

Biological Activity

Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate, also known as methyl 2-amino-bicyclo[2.2.1]heptan-2-ylacetate, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 2225145-98-0

Research indicates that this compound exhibits significant biological activity primarily through its ability to interact with various biomolecules. The compound's unique bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating enzyme activities or receptor functions. This interaction can lead to inhibition or enhancement of biochemical pathways, making it a candidate for therapeutic applications in pharmacology .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Modulation : The compound may influence the activity of enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Interaction : Its binding affinity to specific receptors suggests potential roles in neuropharmacology and other therapeutic areas.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, warranting further exploration in this area.

Study 1: Enzyme Inhibition

A study conducted on the enzyme kinetics involving this compound demonstrated that the compound could act as a competitive inhibitor for certain enzymes, impacting their substrate affinity and turnover rates. This finding has implications for drug development targeting metabolic disorders.

Study 2: Receptor Binding Affinity

Research exploring the receptor binding profiles showed that this compound has a notable affinity for neurotransmitter receptors, suggesting potential applications in treating neurological conditions such as anxiety or depression.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(2-amino-bicyclo[2.2.1]heptan-2-yl)propanoic acidContains a propanoic acid moietyDifferent functional group affects solubility
Bicyclo[2.2.1]heptan-3-oneLacks amino group; contains a ketoneNo amino functionality limits biological activity
3-Aminobicyclo[3.3.1]nonaneSimilar bicyclic structure but different ring sizeOffers different reactivity profile due to ring strain

This compound is unique due to its combination of an amino group and an ester functional group within a bicyclic framework, enhancing its potential for diverse chemical reactivity and biological activity compared to other similar compounds .

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